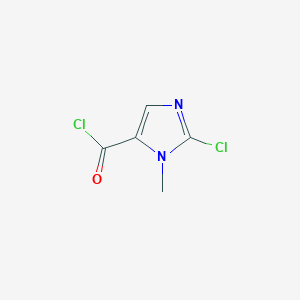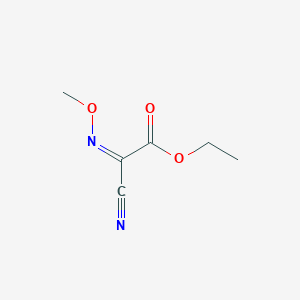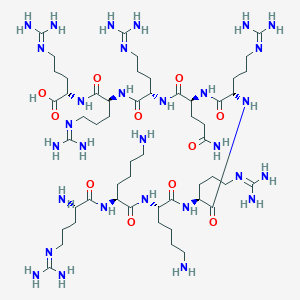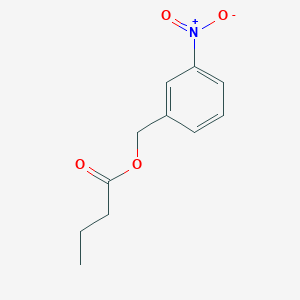
N,N,2,4-Tetramethylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2,4-Tetramethylpiperazine-1-carboxamide (also known as TEMPO) is a stable free radical compound that has been widely used in various scientific research applications. TEMPO is a versatile compound that can be used as a catalyst, a spin label, and an antioxidant. It has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
TEMPO acts as a radical scavenger and an antioxidant by donating an electron to free radicals and reactive oxygen species (ROS). This reaction converts the free radicals and ROS into less reactive species, thereby preventing oxidative damage to cells and tissues. TEMPO has also been shown to inhibit lipid peroxidation, which is a major cause of oxidative stress-related diseases.
Efectos Bioquímicos Y Fisiológicos
TEMPO has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative damage, reduce inflammation, and improve mitochondrial function. Additionally, TEMPO has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TEMPO is its stability and ease of use. It can be easily synthesized and stored for long periods of time without degradation. Additionally, TEMPO is a relatively inexpensive compound, making it an attractive option for scientific research. However, one of the limitations of TEMPO is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are many potential future directions for the use of TEMPO in scientific research. One area of interest is the use of TEMPO as a therapeutic agent for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, TEMPO could be used as a tool for studying the role of oxidative stress in various biological processes. Finally, the development of new methods for synthesizing and using TEMPO could lead to new applications and discoveries in the field of chemistry and biology.
Métodos De Síntesis
TEMPO can be synthesized through the oxidation of N,N,2,4-Tetramethylpiperidine. The most commonly used method for the synthesis of TEMPO is the oxidation of the corresponding piperidine using a variety of oxidizing agents such as hypochlorite, hypobromite, and periodate. The oxidation reaction is typically carried out in the presence of a catalyst such as sodium bromide or sodium hypochlorite.
Aplicaciones Científicas De Investigación
TEMPO has been widely used in various scientific research applications due to its unique properties. It has been used as a catalyst in various chemical reactions, including the oxidation of alcohols and the polymerization of styrene. TEMPO has also been used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of proteins and nucleic acids. Additionally, TEMPO has been used as an antioxidant in food preservation and in the treatment of oxidative stress-related diseases.
Propiedades
Número CAS |
114649-86-4 |
|---|---|
Nombre del producto |
N,N,2,4-Tetramethylpiperazine-1-carboxamide |
Fórmula molecular |
C9H19N3O |
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
N,N,2,4-tetramethylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-8-7-11(4)5-6-12(8)9(13)10(2)3/h8H,5-7H2,1-4H3 |
Clave InChI |
LLJQYNOGGJIQSG-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C(=O)N(C)C)C |
SMILES canónico |
CC1CN(CCN1C(=O)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)







